molecular formula C11H15ClN2O2 B3182331 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride CAS No. 49746-45-4

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride

Cat. No. B3182331
CAS RN: 49746-45-4
M. Wt: 242.7 g/mol
InChI Key: IGARWBVJJQOLMJ-UHFFFAOYSA-N
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Description

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.70 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride is represented by the formula C11H15ClN2O2 . Unfortunately, the specific details about its molecular structure are not available in the search results.

Safety and Hazards

Some general safety measures for handling 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride include keeping the product container or label at hand if medical advice is needed, keeping it out of reach of children, and reading the label before use . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be stored away from clothing and combustible materials .

properties

IUPAC Name

4-phenylpiperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-13(7-6-12-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGARWBVJJQOLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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